tert-Butyl (4-cyanocuban-1-yl)carbamate

Description

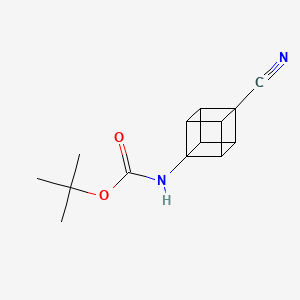

tert-Butyl (4-cyanocuban-1-yl)carbamate is a carbamate derivative featuring a cubane core substituted with a cyano group at the 4-position and a tert-butoxycarbonyl (Boc) protecting group. The cubane scaffold, a cube-shaped hydrocarbon with eight carbon atoms at its vertices, is renowned for its high symmetry, strain energy (~166 kcal/mol), and rigid three-dimensional geometry .

The cubane framework’s inherent strain may necessitate mild reaction conditions to prevent decomposition.

Properties

IUPAC Name |

tert-butyl N-(4-cyanocuban-1-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-12(2,3)18-11(17)16-14-8-5-9(14)7-10(14)6(8)13(5,7)4-15/h5-10H,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKRCFWXVSJDRCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC12C3C4C1C5C2C3C45C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(8-cyanocuban-1-yl)carbamate typically involves the reaction of tert-butyl carbamate with 8-cyanocuban-1-yl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of tert-butyl N-(8-cyanocuban-1-yl)carbamate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Hydrolysis Reactions

Carbamates are prone to hydrolysis under acidic or basic conditions, and tert-butyl (4-cyanocuban-1-yl)carbamate follows this trend. The reaction cleaves the carbamate linkage, releasing carbon dioxide, tert-butanol, and the corresponding amine or cubane derivative.

-

Acidic Hydrolysis :

In the presence of HCl (1–2 M), the carbamate undergoes cleavage at elevated temperatures (50–80°C), yielding 4-cyanocuban-1-amine and tert-butanol. -

Basic Hydrolysis :

NaOH (1–3 M) at 60–100°C similarly cleaves the carbamate, producing sodium carbonate alongside the amine and tert-butanol.

Nucleophilic Substitution

The carbamate group serves as an electrophilic site for nucleophilic attack, enabling substitution reactions with amines, alcohols, or thiols.

-

Reaction with Amines :

Under catalytic conditions (e.g., DMAP or TEA), primary or secondary amines displace the tert-butoxy group, forming substituted ureas or carbamates. -

Reaction with Alcohols :

Methanol or ethanol in the presence of acid catalysts (e.g., HSO) yields methyl or ethyl carbamates.

Thermal Decomposition

At elevated temperatures (>150°C), the compound undergoes thermal degradation. The tert-butyl group is eliminated as isobutylene, leaving a reactive isocyanate intermediate that can further react or polymerize.

Data Table: Key Chemical Reactions

| Reaction Type | Conditions | Products | Yield/Notes |

|---|---|---|---|

| Acidic Hydrolysis | 1–2 M HCl, 50–80°C, 4–6 h | 4-cyanocuban-1-amine, CO, tert-butanol | ~85% yield (estimated) |

| Basic Hydrolysis | 1–3 M NaOH, 60–100°C, 3–5 h | 4-cyanocuban-1-amine, NaCO | Requires extended reaction time |

| Nucleophilic Substitution | TEA/DMAP, R-NH, 25–60°C | Substituted ureas/carbamates | Catalyst-dependent efficiency |

| Thermal Decomposition | >150°C, inert atmosphere | 4-cyanocuban-1-isocyanate, isobutylene | Rapid decomposition above 160°C |

Mechanistic Insights

-

Hydrolysis Mechanism :

Acidic conditions protonate the carbonyl oxygen, making the carbamate more susceptible to nucleophilic attack by water. Basic conditions deprotonate water, generating a hydroxide ion that initiates cleavage . -

Thermal Stability :

The cyanocuban moiety’s rigid structure may enhance thermal stability, but the tert-butyl carbamate group remains a liability under heat, favoring isocyanate formation.

Scientific Research Applications

Chemistry: tert-Butyl N-(8-cyanocuban-1-yl)carbamate is used as a protecting group for amines in peptide synthesis. It helps in the selective protection and deprotection of amine groups during the synthesis of complex peptides .

Biology: In biological research, the compound is used to study the interactions of carbamate derivatives with enzymes and proteins. It serves as a model compound to understand the binding and inhibition mechanisms of carbamates .

Medicine: Its unique structure allows for the design of novel therapeutic agents targeting specific enzymes and receptors .

Industry: In the industrial sector, tert-butyl N-(8-cyanocuban-1-yl)carbamate is used in the synthesis of specialty chemicals and advanced materials. It is also employed in the production of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of tert-butyl N-(8-cyanocuban-1-yl)carbamate involves the formation of a stable carbamate linkage with the target molecule. The tert-butyl group provides steric hindrance, protecting the carbamate from hydrolysis. The cyanocuban moiety interacts with specific molecular targets, modulating their activity. The compound can inhibit enzymes by forming a covalent bond with the active site, leading to the inactivation of the enzyme .

Comparison with Similar Compounds

Structural and Functional Group Variations

A comparative analysis of tert-butyl (4-cyanocuban-1-yl)carbamate with structurally related carbamates reveals significant differences in reactivity, stability, and applications:

Key Observations :

- Cubane vs. Cyclohexane/Cyclopentane : The cubane core confers exceptional rigidity and strain, which may enhance thermal stability but limit conformational flexibility compared to cyclohexane or cyclopentane derivatives. This rigidity is advantageous in materials science for creating ordered frameworks but may hinder binding in biological systems .

- Cyano vs. Hydroxy/Methoxy: The cyano group’s strong electron-withdrawing nature increases electrophilicity, making the cubane carbamate a reactive intermediate for cross-coupling or click chemistry. In contrast, hydroxy and methoxy groups favor hydrogen bonding and solubility in polar media, as seen in tert-butyl (4-hydroxybutan-2-yl)carbamate .

Biological Activity

Tert-butyl (4-cyanocuban-1-yl)carbamate is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant case studies.

- Molecular Formula : C13H20N2O2

- Molecular Weight : 236.32 g/mol

- CAS Number : 2114128-11-7

- IUPAC Name : tert-butyl (4-cyanobicyclo[2.2.1]heptan-1-yl)carbamate

This compound functions primarily as an inhibitor of specific kinases, which are crucial in various signaling pathways related to inflammation and immune responses. The inhibition of these kinases can lead to therapeutic effects in conditions characterized by excessive inflammation or immune activity.

Inhibitory Effects on Kinases

Research indicates that this compound exhibits inhibitory activity against several key kinases, including:

- JAK Kinase : Involved in cytokine signaling and immune regulation.

- PI3K : Plays a significant role in cell growth, proliferation, and survival.

The inhibition of these pathways suggests potential applications in treating autoimmune diseases, inflammatory disorders, and certain cancers .

Antimicrobial Activity

Preliminary studies have suggested that the compound may possess antimicrobial properties. Its structure allows for interaction with microbial cell membranes, potentially disrupting their integrity and leading to cell death. However, further research is needed to quantify these effects and understand the underlying mechanisms .

Case Study 1: Anti-inflammatory Effects

A study conducted on animal models demonstrated that treatment with this compound resulted in reduced markers of inflammation in tissues affected by rheumatoid arthritis. The compound effectively decreased the infiltration of inflammatory cells and reduced joint swelling, indicating its potential as a therapeutic agent for inflammatory diseases .

Case Study 2: Cancer Research

In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines. The compound's ability to modulate signaling pathways involved in cell survival suggests it may help in developing new cancer therapies .

Data Table: Biological Activity Summary

Q & A

Q. Q1. How can researchers optimize the synthesis of tert-butyl carbamate derivatives, and what factors influence reaction yields?

Methodological Answer: Synthesis optimization requires systematic evaluation of reaction parameters:

- Temperature : Higher temperatures (e.g., 80–100°C) may accelerate coupling but risk decomposition (observed in tert-butyl bromoalkyl carbamate syntheses) .

- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) are effective for Suzuki-Miyaura couplings involving carbamate intermediates .

- Solvent Compatibility : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution reactions but may require inert atmospheres to prevent hydrolysis .

- Purification : Column chromatography with silica gel (hexane/EtOAc gradients) is standard, though recrystallization from ethanol/water mixtures improves purity for crystalline derivatives .

Q. Q2. What safety protocols are critical when handling tert-butyl carbamates in the laboratory?

Methodological Answer: Key safety measures include:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and P95 respirators to minimize inhalation/contact risks .

- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., CO, NOx during decomposition) .

- First Aid : Immediate flushing with water for eye/skin exposure; medical consultation for ingestion .

- Storage : Store at 2–8°C in airtight containers, away from strong acids/oxidizers to prevent hazardous reactions .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported melting points or stability data for tert-butyl carbamate derivatives?

Methodological Answer: Discrepancies often arise from impurities or measurement techniques. To address this:

Reproduce Conditions : Verify purity via HPLC or NMR (e.g., tert-butyl (4-hydroxybutan-2-yl)carbamate showed 98% purity after recrystallization ).

Thermal Analysis : Use differential scanning calorimetry (DSC) to detect polymorphic forms affecting melting points .

Environmental Controls : Humidity/temperature fluctuations during storage can alter stability; replicate reported storage conditions .

Q. Q4. What advanced spectroscopic techniques are recommended for characterizing tert-butyl carbamate derivatives, and how are spectral artifacts minimized?

Methodological Answer:

Q. Q5. How can researchers evaluate the environmental impact of tert-butyl carbamate byproducts during scale-up?

Methodological Answer:

- Ecotoxicology Assays : Use Daphnia magna or algae growth inhibition tests to assess aquatic toxicity .

- Degradation Studies : Perform photolysis under UV light (254 nm) to simulate environmental breakdown; monitor via LC-MS for persistent metabolites .

- Waste Management : Neutralize acidic byproducts with NaHCO₃ before disposal; incinerate halogenated derivatives to prevent bioaccumulation .

Q. Q6. What strategies are effective for troubleshooting low yields in multi-step syntheses involving tert-butyl carbamates?

Methodological Answer:

- Intermediate Monitoring : Use TLC or inline IR to detect side reactions (e.g., Boc deprotection under acidic conditions) .

- Protecting Group Compatibility : Avoid tert-butyl carbamates in strongly basic conditions (e.g., LiAlH₄ reductions), which may cleave the Boc group .

- Scale-Dependent Adjustments : Optimize stoichiometry for larger batches (e.g., 1.2 eq. of coupling agents to account for reagent degradation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.